molecular formula C12H15N B13637322 Ethyl(1-phenylbut-3-yn-2-yl)amine

Ethyl(1-phenylbut-3-yn-2-yl)amine

Katalognummer: B13637322
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: BJIKZRDEETUERL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl(1-phenylbut-3-yn-2-yl)amine is an organic compound with the molecular formula C12H15N It is characterized by the presence of an ethyl group attached to a phenyl-substituted butynyl amine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(1-phenylbut-3-yn-2-yl)amine can be achieved through several methods. One common approach involves the Sonogashira-Hagihara cross-coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically requires a base such as triethylamine and is conducted under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira-Hagihara coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or column chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl(1-phenylbut-3-yn-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Formation of phenylbut-3-yn-2-one or phenylbut-3-ynoic acid.

    Reduction: Formation of ethyl(1-phenylbut-3-en-2-yl)amine or ethyl(1-phenylbutyl)amine.

    Substitution: Formation of brominated or chlorinated derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl(1-phenylbut-3-yn-2-yl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl(1-phenylbut-3-yn-2-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Phenylbut-3-yn-2-amine: Lacks the ethyl group, resulting in different chemical properties.

    Ethyl(1-phenylbut-2-en-2-yl)amine: Contains a double bond instead of a triple bond, affecting its reactivity.

    Ethyl(1-phenylbutyl)amine: Fully saturated, leading to different physical and chemical characteristics.

Uniqueness: Ethyl(1-phenylbut-3-yn-2-yl)amine is unique due to its combination of an ethyl group, a phenyl ring, and an alkyne group

Eigenschaften

Molekularformel

C12H15N

Molekulargewicht

173.25 g/mol

IUPAC-Name

N-ethyl-1-phenylbut-3-yn-2-amine

InChI

InChI=1S/C12H15N/c1-3-12(13-4-2)10-11-8-6-5-7-9-11/h1,5-9,12-13H,4,10H2,2H3

InChI-Schlüssel

BJIKZRDEETUERL-UHFFFAOYSA-N

Kanonische SMILES

CCNC(CC1=CC=CC=C1)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.